Graveoline

概要

説明

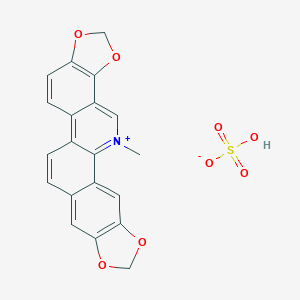

Graveoline is an alkaloid that can be isolated from the ethanolic extract of Ruta graveolens . It has been shown to trigger apoptosis and autophagy in skin melanoma cells .

Synthesis Analysis

The synthesis of Graveoline involves a three-step process from commercially available and cheap reagents . The reductive cyclization of o-nitrochalcones by pressurized CO, catalyzed by ruthenium or palladium complexes, has been reported to be a viable synthetic strategy .Molecular Structure Analysis

Graveoline is a 2-phenyl quinolinone compound . The structure analysis showed the best activity when the two sites in the graveoline parent ring substituting phenyl and amino terminal had six chemical bonds (n = 3), and the terminal amino among these graveoline analogs was piperidine .Chemical Reactions Analysis

Graveoline is a rich source of secondary metabolites mainly: coumarins, alkaloids, volatile oils, flavonoids, and phenolic acids . The metabolism from plants is quite diverse with long and complicated chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Graveoline are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the manufacturer .科学的研究の応用

Alzheimer’s Disease Treatment

Graveoline analogs have been shown to exhibit selective Acetylcholinesterase (AChE) inhibitory activity, making them potential lead compounds for the treatment of Alzheimer’s Disease . These analogs displayed stronger inhibitory activity against AChE and higher selectivity than butyrylcholine esterase (BuChE) .

Anticancer Potential

In vitro assays performed with human cell lines have indicated the anticancer potential of furanoacridones and acridone alkaloids isolated from R. graveolens, a plant species that produces Graveoline .

Anti-Inflammatory Properties

Extracts and essential oils obtained from R. graveolens have been shown to possess anti-inflammatory properties . This makes Graveoline a potential compound for the development of anti-inflammatory drugs.

Antimicrobial Activity

Graveoline, being a component of R. graveolens, contributes to the plant’s antimicrobial properties . This suggests potential applications in the development of antimicrobial agents.

Antipyretic Effects

R. graveolens, which contains Graveoline, has been used in traditional medicine for its antipyretic effects . This suggests that Graveoline may have potential applications in the treatment of fever.

Analgesic Properties

Graveoline contributes to the analgesic properties of R. graveolens . This suggests potential applications in the development of pain relief medications.

作用機序

Target of Action

Graveoline primarily targets cancer cells and fungal cells . In cancer cells, it triggers apoptosis and autophagy, particularly in skin melanoma cells . In fungal cells, specifically Candida albicans, Graveoline inhibits the growth of the fungus . Graveoline also exhibits selective inhibitory activity against Acetylcholinesterase (AChE), making it a potential lead compound for the treatment of Alzheimer’s disease .

Mode of Action

Graveoline interacts with its targets to induce cell death. In cancer cells, it triggers both apoptosis (programmed cell death) and autophagy (self-digestion of cellular components) . These processes are independent events, suggesting that Graveoline can induce cell death through multiple pathways . In fungal cells, Graveoline inhibits the growth of Candida albicans at doses of 250 to 500 µg/mL . Graveoline analogs have also been shown to inhibit AChE, which could potentially slow the progression of Alzheimer’s disease .

Biochemical Pathways

Graveoline affects several biochemical pathways. In cancer cells, it induces apoptosis and autophagy, leading to cell death . In fungal cells, it targets the Isocitrate lyase (ICL1) gene, a key enzyme in the glyoxylate cycle that contributes to the virulence potential of Candida albicans . The inhibition of this gene leads to the suppression of fungal growth .

Pharmacokinetics

In silico analysis suggests a good prediction of these chemical properties .

Result of Action

The result of Graveoline’s action is the death of targeted cells. In cancer cells, Graveoline induces apoptosis and autophagy, leading to cell death . In fungal cells, Graveoline inhibits the growth of Candida albicans . Graveoline analogs also inhibit AChE, which could potentially slow the progression of Alzheimer’s disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBBNRKBTCBWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326593 | |

| Record name | Graveoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Graveoline | |

CAS RN |

485-61-0 | |

| Record name | Graveoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Graveoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 205.5 °C | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Graveoline triggers both apoptosis and autophagy in cancer cells. [] It induces Beclin-1 associated autophagy, an independent process from apoptosis. [] This dual action makes it a promising candidate for combating apoptosis-resistant cancer cells. [] Additionally, Graveoline induces the generation of reactive oxygen species (ROS), which contribute to autophagy. []

A: No, using 3-methyladenine, an autophagy inhibitor, did not affect apoptosis induced by Graveoline in skin melanoma cells. This suggests that Graveoline triggers apoptosis and autophagy via distinct pathways. []

A: Similar to the previous answer, using a caspase inhibitor to block apoptosis did not affect autophagic cell death induced by Graveoline. This further supports the finding that Graveoline triggers these two cell death mechanisms independently. []

A: Blocking autophagy did not affect ROS generation induced by Graveoline, suggesting that ROS generation occurs upstream of autophagy in the Graveoline-induced cell death pathway. []

A: Yes, Graveoline exhibits herbicidal activity by acting as a photosynthesis inhibitor, particularly targeting electron transport during the light-dependent reactions. []

A: Graveoline has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol. [, ]

A: Graveoline's structure has been confirmed using various spectroscopic methods, primarily 1D and 2D NMR analyses, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC. []

A: Yes, Graveoline was identified as a potential anaplastic lymphoma kinase (ALK) inhibitor through virtual screening of a traditional Chinese medicine database. [] Molecular docking studies were employed to assess its binding affinity to ALK. []

A: Yes, an in silico study utilized pharmacology networking and molecular docking to investigate Graveoline's potential against Alzheimer's disease. [] This study suggests that Graveoline could impact AD pathogenesis through interactions with various targets, including the serotonergic synapse signaling pathway, hormones, anti-neuroinflammatory pathways, transcription regulation, and molecular chaperones. []

A: Studies on Graveoline analogs revealed that a six-carbon linker (n = 3) between the phenyl and amino terminal groups of the Graveoline scaffold, with piperidine as the terminal amino group, resulted in the most potent AChE inhibition. [] This modification also led to increased selectivity for AChE over butyrylcholinesterase (BuChE). []

A: In vitro studies using rat and human liver microsomes and hepatocytes revealed that Graveoline undergoes extensive phase I and phase II metabolism. [] Identified metabolic pathways include demethylenation, demethylation, hydroxylation, glucuronidation, and glutathione conjugation. [] The major metabolite, M10, is formed by opening the methylenedioxyphenyl ring and is primarily catalyzed by CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5 enzymes. []

A: Graveoline has demonstrated cytotoxic activity against various human cancer cell lines in vitro, including skin melanoma (A375), [] KB, Hela, DLD, NCI, and Hepa. []

ANone: While Graveoline has shown promising in vitro anticancer activity, the provided research papers do not provide information on in vivo studies or clinical trials.

ANone: While the provided research papers highlight the potential therapeutic benefits of Graveoline, it's crucial to acknowledge that Ruta graveolens , the plant from which Graveoline is extracted, is known to be toxic at higher doses. More research is needed to determine the specific toxicity profile of Graveoline.

ANone: Given its potent biological activities, careful consideration of Graveoline's safety profile is crucial. Further research is necessary to establish safe dosages and evaluate potential long-term effects.

A: Graveoline is usually isolated from plant material using bioassay-guided fractionation techniques. [, , , ] This involves testing different fractions of the plant extract for their desired biological activity, followed by further purification of the active fractions. [, , , ]

A: Graveoline can be quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). [] Coupling HPLC with detectors such as photodiode array detectors (PDA) or mass spectrometry (MS) allows for sensitive detection and quantification of Graveoline in complex mixtures. []

A: Graveoline was first isolated from Ruta graveolens in 1964 by Arthur, Johns, and Lamberton. [] They characterized it as a novel alkaloid and proposed its structure as a 1-methyl-methylenedioxyphenyl-4-quinolone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)